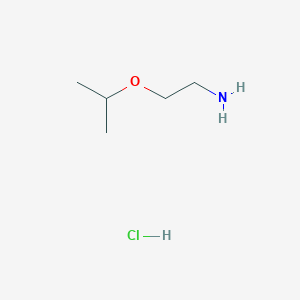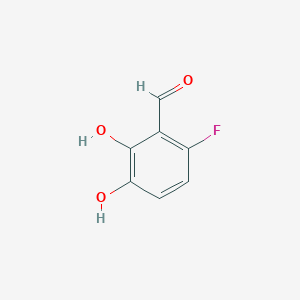![molecular formula C11H20ClNO2 B2886730 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride CAS No. 2361610-26-4](/img/structure/B2886730.png)
2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride is an organic compound of significant interest in both chemical and biological research. Structurally, it is characterized by a quinoline core modified with acetic acid and its hydrochloride salt form. The presence of a quinoline ring system, partially saturated, suggests potential pharmacological activity, making it a subject of medicinal chemistry studies.
Métodos De Preparación
Synthetic Routes
The synthesis of 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride involves multiple steps:
Formation of the quinoline core: The initial step involves creating the quinoline core through a cyclization reaction involving aniline derivatives and carbonyl compounds.
Partial hydrogenation: The quinoline core undergoes partial hydrogenation to saturate specific double bonds, resulting in the octahydro-quinoline structure.
Acetic acid addition: The acetic acid moiety is then introduced via a nucleophilic substitution reaction.
Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production typically scales up these synthetic steps using optimized conditions:
Cyclization: is performed under controlled temperatures with catalysts to increase yield.
Hydrogenation: employs hydrogen gas with metal catalysts such as palladium or platinum under elevated pressures.
Substitution reactions: use solvents and phase-transfer catalysts to enhance reaction rates.
Salt formation: involves precision pH control to ensure complete conversion to the hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Limited oxidation due to the stability of the partially saturated ring.
Reduction: Further reduction could fully saturate the quinoline ring.
Substitution: The acetic acid moiety allows for nucleophilic and electrophilic substitutions, potentially modifying the compound's properties.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas, palladium/platinum catalysts.
Nucleophilic Substitution: Alkyl halides, acidic or basic conditions.
Electrophilic Substitution: Halogenation agents, Lewis acids.
Major Products
Fully saturated quinoline derivatives: through extensive hydrogenation.
Substituted acetic acid derivatives: via nucleophilic or electrophilic reactions.
Aplicaciones Científicas De Investigación
The compound is researched for its multifaceted applications:
Chemistry
Catalysis: As a precursor or intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in creating polymers with unique properties.
Biology
Enzyme Inhibition: Potential inhibitor for enzymes like monoamine oxidase.
Binding Studies: Examined for its interaction with biological macromolecules.
Medicine
Pharmacology: Potential therapeutic uses owing to its quinoline core, which is common in anti-malarial and anti-inflammatory drugs.
Drug Design: Scaffold for designing new pharmacologically active molecules.
Industry
Chemical Synthesis: Intermediate in the production of dyes, pigments, and other industrial chemicals.
Agriculture: Potential component in the synthesis of agrochemicals.
Mecanismo De Acción
The compound's mechanism of action often relates to its interaction with biological targets:
Molecular Targets
Receptors: May bind to specific receptors, altering their activity.
Enzymes: Acts as an inhibitor or modulator, affecting biochemical pathways.
Pathways Involved
Signal Transduction: Modifies signaling pathways by interacting with receptors or enzymes.
Metabolic Pathways: Alters the metabolism of endogenous compounds through enzyme modulation.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: An anti-malarial drug with a similar quinoline core.
Chloroquine: Another anti-malarial with structural similarities.
Quinoline: The parent compound with broader applications.
Uniqueness
Partially Saturated Ring: Offers distinct pharmacokinetic properties.
Acetic Acid Moiety: Enhances solubility and reactivity, making it versatile for further modifications.
That's the lowdown on 2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride! Let me know if there’s anything specific you want to dig into further.
Propiedades
IUPAC Name |
2-[(4aR,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)8-11-5-2-1-4-9(11)12-7-3-6-11;/h9,12H,1-8H2,(H,13,14);1H/t9-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYIIJSTWXBRS-FOKYBFFNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCNC2C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCCN[C@@H]2C1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)



![N-(4-acetylphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B2886662.png)


![2-(2-fluorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2886667.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2886668.png)
![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)
